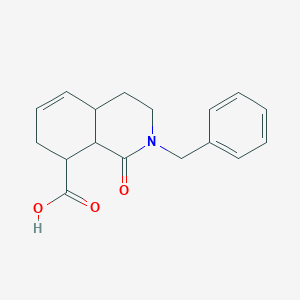
3-(3-Bromophenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)oxazolidin-2-one is a heterocyclic organic compound that features a bromine-substituted phenyl group attached to an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Intramolecular Heterocyclization: One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This reaction typically occurs in a hexafluoroisopropanol medium.
Modified Curtius Rearrangement: Another method includes the treatment of substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of oxazolidin-2-ones.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applied to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to various derivatives.
Oxidation and Reduction: The oxazolidinone ring can participate in oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Major Products:
- Substituted oxazolidinones and phenyl derivatives are the primary products formed from these reactions.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antibacterial agents, particularly those targeting resistant bacterial strains.
Biological Studies: The compound is used to study the structure-activity relationships of oxazolidinone derivatives.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis.
Comparación Con Compuestos Similares
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness: 3-(3-Bromophenyl)oxazolidin-2-one is unique due to its specific bromine substitution, which can influence its reactivity and biological activity compared to other oxazolidinone derivatives.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry and scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of various biologically active compounds.
: Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview) : Oxazolidin-2-Ones: Antibacterial Activity and Chemistry
Propiedades
Fórmula molecular |
C9H8BrNO2 |
|---|---|
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8BrNO2/c10-7-2-1-3-8(6-7)11-4-5-13-9(11)12/h1-3,6H,4-5H2 |
Clave InChI |
LYPGRXCWSAWPIU-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)N1C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


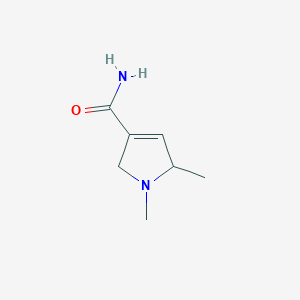
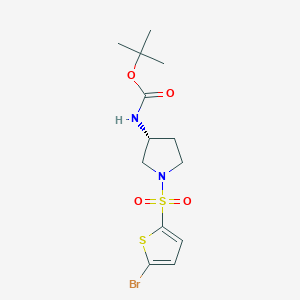
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
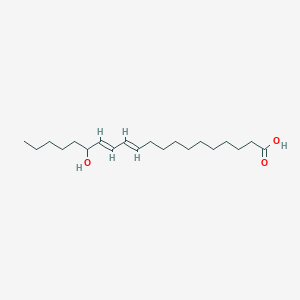
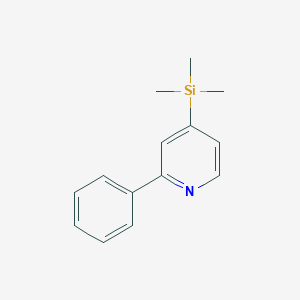
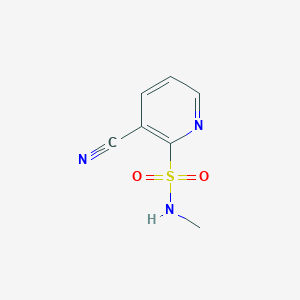

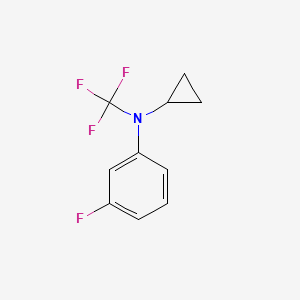
![Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13971737.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13971748.png)
![6-Isopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13971750.png)
![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)
![7-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13971763.png)
